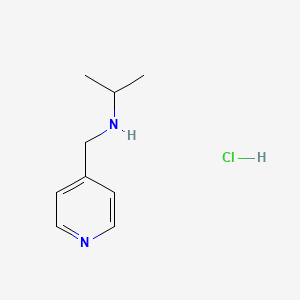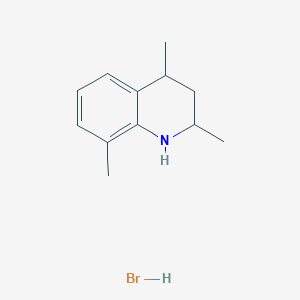
2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr is a chemical compound with the molecular formula C12H17N·HBr It is a derivative of tetrahydroquinoline, characterized by the presence of three methyl groups at positions 2, 4, and 8 on the quinoline ring
Mécanisme D'action
Biochemical Pathways
HTHQ has been shown to affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced Parkinson’s Disease .
Result of Action
Administering HTHQ led to a significant decrease in oxidative stress in rats with Parkinson’s Disease . This resulted in decreased requirements for chaperone activation and the inhibition of apoptosis processes triggered in Parkinson’s Disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr typically involves the condensation of 2,6-dimethyl aniline with cyclohexanone, followed by reduction and bromination. The reaction conditions often include the use of sodium borohydride as a reducing agent and hydrogen bromide for bromination.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr has been utilized in a variety of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound has been studied for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson’s disease.
Medicine: Research has explored its use in drug discovery and synthesis, including antimalarial and anti-inflammatory drugs.
Industry: It is used in the production of sensitizers for dye-sensitized solar cells and as an intermediate in the synthesis of photoantimicrobial agents.
Comparaison Avec Des Composés Similaires
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Comparison: 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline HBr is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, the additional methyl group at position 8 may enhance its stability and alter its interaction with biological targets. The presence of a hydroxy group in 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline introduces additional hydrogen bonding capabilities, potentially affecting its solubility and reactivity .
Propriétés
IUPAC Name |
2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.BrH/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11;/h4-6,9-10,13H,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSCCUUNPLAEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C(C=CC=C12)C)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050556-42-7 |
Source


|
| Record name | Quinoline, 1,2,3,4-tetrahydro-2,4,8-trimethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050556-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B6319555.png)
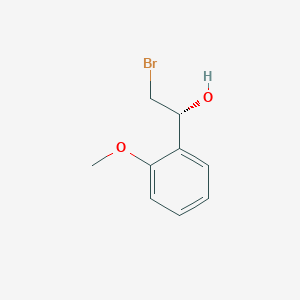


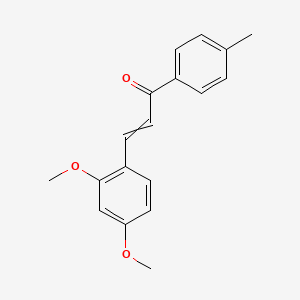

![(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B6319598.png)
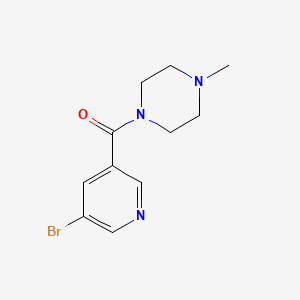
![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)

![2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B6319628.png)
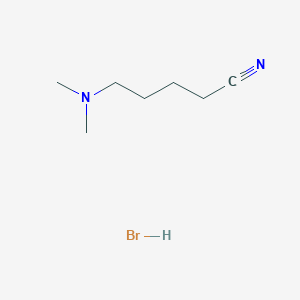
amine hydrochloride](/img/structure/B6319656.png)
